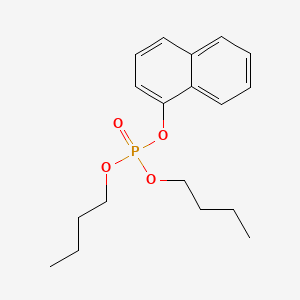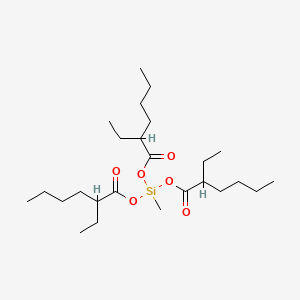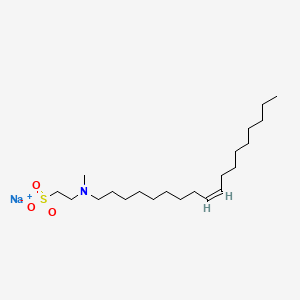
Calcium triphosphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium triphosphide is a chemical compound with the formula ( \text{Ca}_3\text{P}_2 ). It is composed of calcium and phosphorus and is known for its reactivity with water, producing phosphine gas and calcium hydroxide. This compound is typically found in a crystalline form and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium triphosphide can be synthesized through the direct combination of elemental calcium and phosphorus. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ 3\text{Ca} + 2\text{P} \rightarrow \text{Ca}_3\text{P}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced by heating a mixture of calcium and phosphorus in a controlled environment. The reaction is conducted at high temperatures to ensure complete conversion of the reactants to the desired product. The process requires careful handling of the reactants and products due to their reactivity.
Análisis De Reacciones Químicas
Types of Reactions
Calcium triphosphide undergoes several types of chemical reactions, including:
-
Hydrolysis: : Reacts with water to produce phosphine gas and calcium hydroxide. [ \text{Ca}_3\text{P}_2 + 6\text{H}_2\text{O} \rightarrow 3\text{Ca(OH)}_2 + 2\text{PH}_3 ]
-
Oxidation: : Can be oxidized to form calcium phosphate and other phosphorus oxides. [ \text{Ca}_3\text{P}_2 + 5\text{O}_2 \rightarrow 3\text{CaO} + 2\text{P}_2\text{O}_5 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, oxygen, and acids. The reactions are typically carried out under controlled conditions to manage the reactivity of the compound and the safety of the process.
Major Products Formed
The major products formed from the reactions of this compound include phosphine gas, calcium hydroxide, calcium oxide, and phosphorus oxides. These products have various applications in different fields.
Aplicaciones Científicas De Investigación
Calcium triphosphide has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Studied for its potential use in biological systems and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and its effects on biological systems.
Industry: Used in the production of phosphine gas, which is utilized in pest control and as a fumigant.
Mecanismo De Acción
The mechanism of action of calcium triphosphide involves its reactivity with water and other compounds. When it comes into contact with water, it hydrolyzes to produce phosphine gas and calcium hydroxide. The phosphine gas can then interact with various molecular targets and pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Calcium phosphate: A calcium salt of phosphoric acid, used in various applications including bone grafts and fertilizers.
Calcium pyrophosphate: Another calcium phosphate compound, used in medical applications and as a food additive.
Calcium hydroxide: Produced from the hydrolysis of calcium triphosphide, used in construction and water treatment.
Uniqueness
This compound is unique due to its ability to produce phosphine gas upon hydrolysis, which is not a characteristic of other similar calcium compounds. This property makes it valuable in specific industrial applications where phosphine gas is required.
Propiedades
Número CAS |
51404-03-6 |
|---|---|
Fórmula molecular |
CaP3-7 |
Peso molecular |
133.00 g/mol |
Nombre IUPAC |
calcium;phosphorus(3-) |
InChI |
InChI=1S/Ca.3P/q+2;3*-3 |
Clave InChI |
BJFJZZALIBLIPI-UHFFFAOYSA-N |
SMILES canónico |
[P-3].[P-3].[P-3].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)


![Sarhamnolosid [German]](/img/structure/B13769271.png)






![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)

